molecular formula C9H14N4O2 B13231215 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine

Cat. No.: B13231215
M. Wt: 210.23 g/mol
InChI Key: YPWLRFNTDRKHFC-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, acids, or other reactive groups.

Major Products Formed

Scientific Research Applications

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can modulate specific pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a pyrazole and a piperidine ring in the same molecule provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-(3-methyl-4-nitropyrazol-1-yl)piperidine

InChI

InChI=1S/C9H14N4O2/c1-7-9(13(14)15)6-12(11-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3

InChI Key

YPWLRFNTDRKHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C2CCCNC2

Origin of Product

United States

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